molecular formula C10H13FN2O B2646550 3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1342649-32-4

3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine

Cat. No.: B2646550
CAS No.: 1342649-32-4
M. Wt: 196.225
InChI Key: AHYURHPAQCRRSL-UHFFFAOYSA-N
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Description

3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine is a fluorinated pyridine derivative that features a pyrrolidine ring attached via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Methanol, sodium methoxide.

Major Products Formed

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability . The methoxy linker facilitates the compound’s interaction with hydrophobic pockets within the target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine is unique due to its specific combination of a fluorine atom, pyrrolidine ring, and methoxy linker. This combination imparts distinct physicochemical properties, such as enhanced stability, binding affinity, and selectivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-2-(pyrrolidin-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-4-2-6-13-10(9)14-7-8-3-1-5-12-8/h2,4,6,8,12H,1,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYURHPAQCRRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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